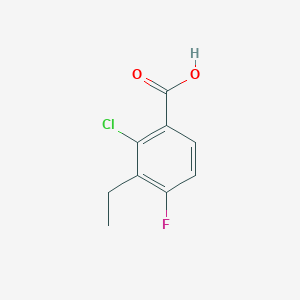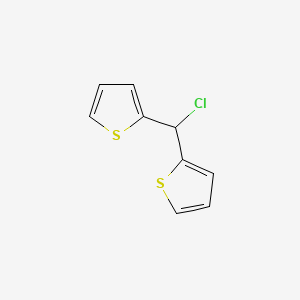
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with hydroxylamine under controlled conditions. The process often requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly electrophilic aromatic substitutions, are common due to the presence of the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting their biological availability. This interaction can influence various biochemical pathways, including those involved in oxidative stress and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: Shares a similar isoquinoline structure but differs in functional groups.
N-Hydroxy-1,2,4-oxadiazole-5-formamides: Another compound with hydroxamic acid functionality, used in different applications
Uniqueness
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide |
InChI |
InChI=1S/C10H9N3O2/c11-9(13-15)7-2-1-3-8-6(7)4-5-12-10(8)14/h1-5,15H,(H2,11,13)(H,12,14) |
InChI Key |
MLRQDMUHJKEGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-[(4-amino-3-nitrophenyl)carbonyl]benzoate](/img/structure/B8444445.png)

![1'-Benzoyl-3,4-dihydro-6-methoxy-spiro[(2H)-1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B8444455.png)




![(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid](/img/structure/B8444493.png)
